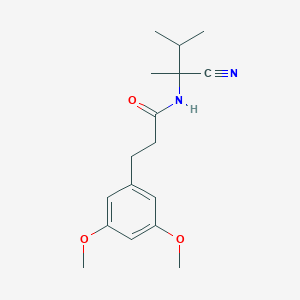
N-(1-cyano-1,2-dimethylpropyl)-3-(3,5-dimethoxyphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyano-1,2-dimethylpropyl)-3-(3,5-dimethoxyphenyl)propanamide, also known as URB597, is a selective inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down anandamide, an endocannabinoid neurotransmitter that is involved in pain regulation, mood, and appetite. By inhibiting FAAH, URB597 increases anandamide levels in the brain, leading to potential therapeutic effects.
Mécanisme D'action
N-(1-cyano-1,2-dimethylpropyl)-3-(3,5-dimethoxyphenyl)propanamide works by inhibiting FAAH, the enzyme responsible for breaking down anandamide. Anandamide is an endocannabinoid neurotransmitter that binds to cannabinoid receptors in the brain, leading to various physiological effects. By inhibiting FAAH, this compound increases anandamide levels, leading to potential therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to increase anandamide levels in the brain, leading to various physiological effects. Anandamide is involved in pain regulation, mood, and appetite, among other functions. By increasing anandamide levels, this compound may have potential therapeutic effects in conditions such as pain, anxiety, and depression.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-cyano-1,2-dimethylpropyl)-3-(3,5-dimethoxyphenyl)propanamide has several advantages for lab experiments. It is a selective inhibitor of FAAH, meaning it specifically targets this enzyme without affecting other pathways. It has also been shown to have low toxicity and is relatively easy to synthesize. However, this compound has some limitations, including its short half-life and poor solubility in water, which may affect its efficacy in certain experiments.
Orientations Futures
There are several future directions for research on N-(1-cyano-1,2-dimethylpropyl)-3-(3,5-dimethoxyphenyl)propanamide. One potential area of study is its potential therapeutic effects in conditions such as chronic pain, anxiety, and depression. Another area of study is its potential as a treatment for addiction, particularly in reducing drug-seeking behavior. Additionally, further research is needed to explore the optimal dosing and administration of this compound for maximum efficacy.
Méthodes De Synthèse
N-(1-cyano-1,2-dimethylpropyl)-3-(3,5-dimethoxyphenyl)propanamide can be synthesized through a multi-step process, starting with the reaction of 3,5-dimethoxybenzaldehyde with 2-bromo-2-methylpropane to form 3,5-dimethoxyphenyl-2-bromo-2-methylpropane. This intermediate is then reacted with 1-cyano-1,2-dimethylpropene to form this compound.
Applications De Recherche Scientifique
N-(1-cyano-1,2-dimethylpropyl)-3-(3,5-dimethoxyphenyl)propanamide has been studied for its potential therapeutic effects in various conditions, including pain, anxiety, depression, and addiction. In animal models, this compound has been shown to reduce pain sensitivity, decrease anxiety-like behavior, and enhance the antidepressant effects of other drugs. It has also been studied for its potential to reduce drug-seeking behavior in addiction.
Propriétés
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-3-(3,5-dimethoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-12(2)17(3,11-18)19-16(20)7-6-13-8-14(21-4)10-15(9-13)22-5/h8-10,12H,6-7H2,1-5H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNCJUSHZLCRXCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CCC1=CC(=CC(=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Hydroxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(trifluoromethyl)cyclobutane-1-carboxylic acid](/img/structure/B2474101.png)

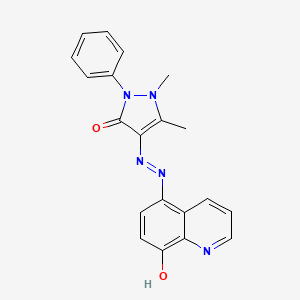

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2474112.png)
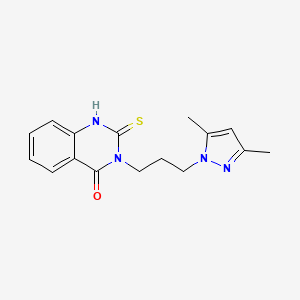
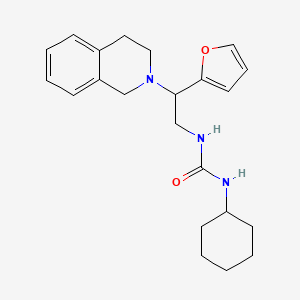
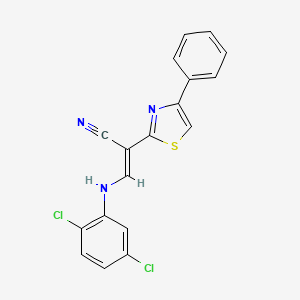
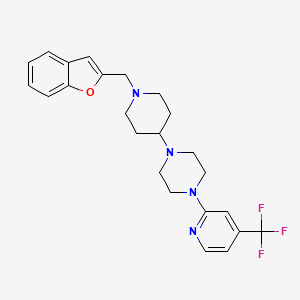
![methyl 2-benzyl-7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate](/img/structure/B2474118.png)
![[2-(3-Chloro-4-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2474119.png)
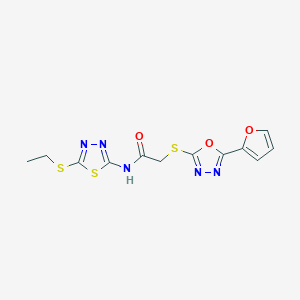
![1-benzyl-3-[(4-chlorophenyl)sulfanyl]-1H-pyrrole-2,5-dione](/img/structure/B2474121.png)
![2-Amino-6,7-dihydro-6,6-dimethylthiazolo[5,4-c]pyridin-4(5H)-one](/img/structure/B2474122.png)